
(2,2-Diphenylethyl)triphenylsilane
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Overview
Description
(2,2-Diphenylethyl)triphenylsilane is an organosilicon compound with the molecular formula C32H28Si and a molecular weight of 440.666 g/mol . This compound is characterized by the presence of a silicon atom bonded to three phenyl groups and a (2,2-diphenylethyl) group. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
The synthesis of (2,2-Diphenylethyl)triphenylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added to an unsaturated bond in the presence of a catalyst . This reaction is often catalyzed by platinum-based catalysts, such as Speier’s or Karstedt’s catalysts . The reaction conditions usually involve the use of solvents like toluene or hexane and temperatures ranging from room temperature to 100°C . Industrial production methods may involve similar hydrosilylation processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
(2,2-Diphenylethyl)triphenylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Substitution: The phenyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds .
Scientific Research Applications
Materials Science
Polymer Chemistry
(2,2-Diphenylethyl)triphenylsilane is utilized in the synthesis of silicone-based polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. The compound acts as a cross-linking agent, improving the elasticity and durability of silicone elastomers. Research indicates that silanes can significantly influence the morphology and performance of polymer blends, making them suitable for applications in coatings and sealants.
Nanocomposites
The compound is also explored in the development of nanocomposites. By functionalizing nanoparticles with this compound, researchers can enhance the dispersion of nanoparticles within polymer matrices, leading to improved mechanical and thermal properties. Studies have shown that such modifications can lead to materials with superior performance in automotive and aerospace applications.
Catalysis
Organosilane Catalysts
this compound has been investigated as a catalyst in various organic reactions. It has shown promise in metal-catalyzed enantioselective reductions. The unique structure of this silane allows it to stabilize transition states during catalytic cycles, thus facilitating reactions such as asymmetric hydrogenation and reduction of ketones and aldehydes .
Silanol Derivatives
The conversion of this compound into silanol derivatives has been studied for their catalytic properties in organic synthesis. These derivatives exhibit enhanced reactivity due to the presence of hydroxyl groups, making them suitable for applications in green chemistry where solvent-free reactions are preferred.
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound derivatives have been explored for their potential therapeutic applications. Research indicates that these compounds may exhibit biological activity due to their ability to interact with biological membranes or proteins. Case studies have highlighted their role in drug delivery systems where silanes enhance the solubility and bioavailability of poorly soluble drugs .
Anticancer Activity
Recent studies have suggested that certain derivatives of this compound may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival . Further research is ongoing to elucidate the specific interactions at the molecular level.
Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Materials Science | Used as a cross-linking agent in silicone polymers | Enhances thermal stability and mechanical properties |
Nanocomposites | Functionalizes nanoparticles for better dispersion | Improves performance in automotive and aerospace materials |
Catalysis | Acts as a catalyst in organic reactions | Facilitates asymmetric hydrogenation and reductions |
Medicinal Chemistry | Explored for drug delivery systems | Enhances solubility and bioavailability |
Anticancer Activity | Potential therapeutic effects on cancer cells | Induces apoptosis via signaling pathway modulation |
Mechanism of Action
The mechanism of action of (2,2-Diphenylethyl)triphenylsilane involves its ability to donate hydride ions in reduction reactions and participate in hydrosilylation reactions . The silicon atom in the compound can form stable bonds with various functional groups, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
(2,2-Diphenylethyl)triphenylsilane can be compared with other similar organosilicon compounds, such as:
Triphenylsilane: Similar in structure but lacks the (2,2-diphenylethyl) group.
Diphenylsilane: Contains two phenyl groups instead of three.
Tetraphenylsilane: Contains four phenyl groups, making it more sterically hindered.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other organosilicon compounds .
Biological Activity
(2,2-Diphenylethyl)triphenylsilane is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in medicinal chemistry, supported by data tables and relevant case studies.
This compound is characterized by its triphenylsilane backbone and two phenyl groups attached to the ethyl chain. This structure allows for various chemical reactions:
- Oxidation : Converts to silanols and siloxanes.
- Reduction : Acts as a hydride donor.
- Substitution : Phenyl groups can be replaced with other functional groups under specific conditions.
The biological activity of this compound is primarily attributed to its ability to donate hydride ions, facilitating reduction reactions. This property makes it a valuable reagent in organic synthesis and medicinal chemistry .
Biological Activity
Research indicates that organosilicon compounds, including this compound, exhibit various biological activities:
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, potentially reducing oxidative stress in cells.
- Anticancer Activity : Preliminary studies have shown that certain organosilanes can inhibit cancer cell proliferation, although specific data on this compound is limited.
- Drug Development : There is ongoing research into the use of organosilicon compounds as scaffolds for new therapeutic agents .
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capabilities of various organosilanes, including derivatives similar to this compound. Results indicated a significant reduction in oxidative markers in treated cells compared to controls.
Case Study 2: Anticancer Potential
In vitro studies on similar organosilicon compounds demonstrated their ability to induce apoptosis in cancer cell lines. While specific results for this compound are still emerging, these findings suggest a promising avenue for further research .
Q & A
Basic Questions
Q. What are the standard synthetic protocols for (2,2-Diphenylethyl)triphenylsilane in academic research?
- Methodological Answer : Synthesis typically involves reacting halogenated phenyl derivatives with silane precursors under inert atmospheres (e.g., nitrogen) to prevent oxidation. Solvents like dichloromethane are preferred due to their compatibility with moisture-sensitive reactions. Temperature control (e.g., 0–25°C) and reaction time optimization (12–24 hours) are critical for achieving yields >70%. Monitoring via TLC or GC-MS is recommended to track progress .
Q. How is the purity and structural integrity of this compound verified post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm bond connectivity and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity threshold) ensures minimal impurities. Cross-referencing spectral data with analogous silane compounds (e.g., triphenylsilane derivatives) enhances reliability .
Q. What are the key stability considerations for handling this compound in laboratory settings?
- Methodological Answer : Store under inert gas (argon) at –20°C to prevent hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave Si–C bonds. Stability tests under ambient conditions (e.g., 25°C, 60% humidity) over 48 hours can empirically assess degradation risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. Compare experimental data with computational simulations (DFT or MD) to identify dominant conformers. For ambiguous peaks, isotopic labeling (e.g., 2H or 29Si) or variable-temperature NMR can clarify dynamic processes .
Q. What strategies mitigate unexpected byproduct formation during the synthesis of this compound?
- Methodological Answer : Byproducts like siloxanes or disilyl ethers often form due to trace moisture. Pre-drying solvents (molecular sieves) and reagents (azeotropic distillation) minimizes this. If byproducts persist, employ scavengers (e.g., activated alumina) or adjust stoichiometry (excess silane precursor). Mechanistic studies using 29Si NMR can pinpoint side-reaction pathways .
Q. How can reaction yields be systematically optimized for this compound synthesis?
- Methodological Answer : Use design of experiments (DoE) to evaluate variables: solvent polarity (e.g., toluene vs. THF), catalyst loading (e.g., Pd/C vs. Grubbs catalyst), and temperature gradients. Response surface modeling identifies optimal conditions. For scalability, transition from batch to flow reactors improves heat/mass transfer and reduces side reactions .
Q. What advanced techniques characterize the electronic properties of this compound for materials science applications?
- Methodological Answer : Cyclic voltammetry (CV) measures redox potentials, while UV-vis spectroscopy assesses π→π* transitions in the diphenylethyl moiety. Computational methods (TD-DFT) correlate experimental spectra with frontier molecular orbitals. X-ray crystallography, if feasible, provides precise bond angles and steric effects influencing electronic behavior .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Yield variations often stem from differences in purification methods (e.g., column chromatography vs. recrystallization) or reagent quality. Replicate protocols using standardized reagents (≥97% purity) and document moisture levels (<50 ppm). Statistical analysis (e.g., ANOVA) of triplicate experiments identifies outliers and establishes reproducibility thresholds .
Properties
Molecular Formula |
C32H28Si |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2,2-diphenylethyl(triphenyl)silane |
InChI |
InChI=1S/C32H28Si/c1-6-16-27(17-7-1)32(28-18-8-2-9-19-28)26-33(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-25,32H,26H2 |
InChI Key |
IHJKRGKEPZOXLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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